N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Overview
Description
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and an azepane sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced via sulfonylation reactions, where azepane is reacted with sulfonyl chlorides under basic conditions.
Coupling with Furan-2-carboxamide: The final step involves coupling the synthesized thiazole derivative with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and antitumor agent.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for treating diseases like cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)acetamide
- N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methoxybenzamide
Uniqueness
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets.
Properties
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c24-19(18-6-5-13-27-18)22-20-21-17(14-28-20)15-7-9-16(10-8-15)29(25,26)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIVCXRDLGYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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